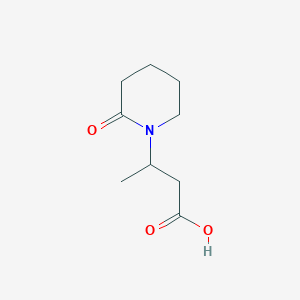

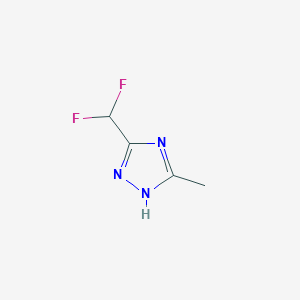

3-(2-Oxopiperidin-1-yl)butanoic acid

Overview

Description

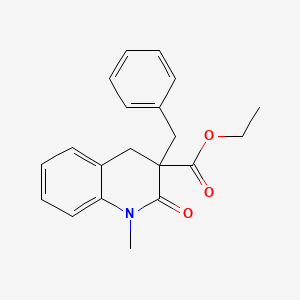

3-(2-Oxopiperidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 1094630-83-7 . It has a molecular weight of 185.22 . It is a derivative of butanoic acid, containing a tert-butoxycarbonyl group and a 5,5-difluoro-2-oxopiperidin-1-yl group, which are both important functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Nanofluidic Devices

In the realm of nanofluidics, "3-(2-Oxopiperidin-1-yl)butanoic acid" derivatives have shown promise in optical gating applications. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a photolabile protecting group, has been utilized to demonstrate the optical gating of synthetic ion channels within nanofluidic devices. These channels are modified with photolabile hydrophobic molecules on their inner surface, which, upon irradiation, generate hydrophilic groups facilitating the UV-light-triggered permselective transport of ionic species. This innovative approach could significantly impact light-induced controlled release, sensing, and information processing applications Advanced Functional Materials, Mubarak Ali et al., 2012.

Solar Cell Applications

In the field of solar cell technology, novel organic sensitizers incorporating "this compound" derivatives have been engineered at the molecular level to achieve unprecedented efficiency. These sensitizers, upon anchoring onto TiO2 films, exhibit significant improvements in the conversion of incident photons to current, thus enhancing solar cell efficiency. This research highlights the potential of these compounds in advancing photovoltaic technologies Journal of the American Chemical Society, Sanghoon Kim et al., 2006.

Fermentation Processes

Butanol, a product of fermentative processes involving Clostridia species, has been extensively studied for its potential as a biofuel and industrial solvent. The research delves into the biotechnological production of butanol, emphasizing the strategic importance of metabolic engineering in enhancing fermentative yields. This underscores the relevance of understanding the metabolic pathways and genetic manipulation of Clostridia for efficient butanol production Biotechnology and Bioengineering, S. Lee et al., 2008.

Synthesis Methodologies

Studies on the stereoselective syntheses of compounds related to "this compound," such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlight the advancements in synthetic chemistry. These methodologies facilitate the production of stereochemically complex molecules, which are crucial for the development of novel pharmaceuticals and materials Russian Journal of Organic Chemistry, V. Boev et al., 2015.

Safety and Hazards

The safety information for 3-(2-Oxopiperidin-1-yl)butanoic acid indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name |

3-(2-oxopiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXLWLOLXBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)

![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)

![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)

![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)